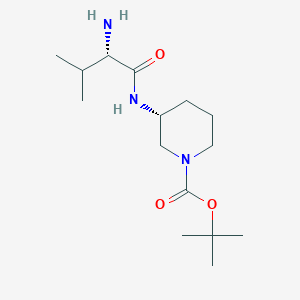![molecular formula C17H25N3O3 B7918018 [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7918018.png)
[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, an amino acid derivative, and a benzyl ester group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino acid derivative: This step involves the coupling of the piperidine ring with an amino acid derivative, often using peptide coupling reagents such as EDCI or DCC.
Formation of the benzyl ester: The final step involves esterification, where the carboxylic acid group is reacted with benzyl alcohol in the presence of a catalyst like sulfuric acid or using a coupling reagent.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the amino acid derivative.
Reduction: Reduction reactions can also occur, especially at the ester group, converting it to an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of certain proteins or enzymes. Medicine Industry : The compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.
作用機序
The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
- [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid methyl ester
- [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid ethyl ester
- [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid propyl ester
Uniqueness: The uniqueness of [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester lies in its specific structural features, such as the benzyl ester group, which may confer distinct chemical and biological properties compared to its analogs. This could include differences in solubility, stability, and reactivity, making it particularly suitable for certain applications.
特性
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-5-9-15(20)11-19-17(22)23-12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12,18H2,1H3,(H,19,22)/t13-,15?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYJKXAUPTUPLV-CFMCSPIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7917935.png)
![[1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7917946.png)
![[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7917955.png)
![[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7917960.png)
![[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7917973.png)
![[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7917976.png)
![[1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7917984.png)
![[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7917988.png)
![[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester](/img/structure/B7918011.png)
![[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7918017.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7918023.png)

![[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7918034.png)
![[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7918036.png)
